Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-
Description
The compound Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- (hereafter referred to as the target compound) is a structurally complex piperazine derivative. Its core structure includes:
- A 1-acetylpiperazine moiety.
- A 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group and a bromomethyl group at the 2-position.
- A para-substituted phenyl ether linking the dioxolane and piperazine groups.
- Stereochemical specificity (2S-cis configuration), critical for its spatial orientation and biological interactions .
This compound shares structural homology with antifungal agents like ketoconazole but differs in the substitution of the imidazole group with a bromomethyl group .
Properties
CAS No. |
142128-65-2 |
|---|---|
Molecular Formula |
C23H25BrCl2N2O4 |
Molecular Weight |
544.3 g/mol |
IUPAC Name |
1-[4-[4-[[(2S,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H25BrCl2N2O4/c1-16(29)27-8-10-28(11-9-27)18-3-5-19(6-4-18)30-13-20-14-31-23(15-24,32-20)21-7-2-17(25)12-22(21)26/h2-7,12,20H,8-11,13-15H2,1H3/t20-,23-/m1/s1 |
InChI Key |
LEEYKGOSYAZIKC-NFBKMPQASA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CBr)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CBr)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting 2,4-dichlorobenzaldehyde with a suitable diol under acidic conditions.
Bromomethylation: The dioxolane intermediate is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Piperazine Substitution: The bromomethylated dioxolane is reacted with 1-acetyl-4-hydroxyphenylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or removing it entirely.
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under basic or neutral conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols or deacetylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug design and development.
Medicine
The compound’s structural similarity to known pharmacologically active molecules suggests potential medicinal applications. It may be investigated for its antifungal, antibacterial, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity. The overall effect depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antifungal Agents: Ketoconazole and Derivatives
Ketoconazole
- Structure : Contains a 1H-imidazole group instead of bromomethyl on the dioxolane ring .
- Activity : Broad-spectrum antifungal agent targeting ergosterol synthesis.
- Solubility : Lipophilic, poorly water-soluble (~0.03 mg/mL), limiting clinical utility .
- Key Difference : The imidazole group in ketoconazole is essential for binding fungal cytochrome P450 enzymes. Replacement with bromomethyl (as in the target compound) likely abolishes antifungal activity but may introduce new reactivity .
Triazole Derivatives
- Example : 1-[4-((2-(1H-1,2,4-triazol-1-ylmethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl]-4-(4-nitrophenyl)piperazine .
- Modification : Substitution of imidazole with 1,2,4-triazole enhances metabolic stability and bioavailability.
- Activity : Retains antifungal properties with improved pharmacokinetics .
Hydrolysis Product of Ketoconazole
Piperazine Derivatives with Modified Side Chains
1-Aroyl-4-(4-Methoxyphenyl)piperazines
- Example : 1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine .
- Structural Features : Aroyl groups (e.g., 2-chloro, 2-bromo) introduce halogen-dependent hydrogen bonding and stacking interactions.
Hydroxyzine-Related Compounds
- Example : p-Chlorobenzhydrylpiperazine (Hydroxyzine impurity) .
- Structure : Bulky benzhydryl group instead of dioxolane-acetylpiperazine.
- Activity : Antihistaminic rather than antifungal, highlighting the role of the dioxolane moiety in target specificity .
Bromomethyl vs. Imidazole/Triazole
- Ketoconazole/Triazole Derivatives : Heterocyclic groups (imidazole/triazole) enable coordination to heme iron in fungal enzymes, a mechanism absent in the bromomethyl variant .
4-(4-Nitrophenyl)piperazine Derivatives
Data Table: Structural and Functional Comparison
Key Research Findings
Stereochemical Impact : The (2S-cis) configuration in the target compound optimizes spatial alignment for interactions absent in racemic mixtures .
Prodrug Potential: Bromomethyl substitution may serve as a leaving group, enabling in vivo conversion to active metabolites (e.g., imidazole derivatives) .
Antibacterial Applications : highlights a synthetic route for antibacterial esters using similar intermediates, suggesting unexplored therapeutic avenues for the target compound .
Stability Concerns : Bromomethyl groups are prone to hydrolysis, necessitating formulation strategies to enhance shelf-life .
Biological Activity
Piperazine derivatives have been extensively studied for their biological activities, particularly in pharmacology. The compound Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)- is notable for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H28Cl2N4O4
- Molecular Weight : 531.43 g/mol
- CAS Number : 65277-42-1
These properties indicate a complex structure that may contribute to its diverse biological activities.
Piperazine derivatives typically exert their effects through several mechanisms:
- Receptor Modulation : Many piperazine compounds act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Certain piperazine compounds show effectiveness against bacterial and fungal pathogens.
Pharmacological Effects
The specific compound under discussion has shown promising results in various studies:
- Antitumor Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various pathogens | |
| Neurotransmitter modulation | Alters serotonin and dopamine levels |
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, the compound was tested on various cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent. The study highlighted the importance of further research into its mechanism of action and potential clinical applications.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of piperazine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibitory effects, indicating its potential use in treating infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
